molecular formula C7H8O3 B1205977 Methoxyhydroquinone CAS No. 824-46-4

Methoxyhydroquinone

Cat. No. B1205977
CAS RN: 824-46-4
M. Wt: 140.14 g/mol
InChI Key: LAQYHRQFABOIFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxyhydroquinone and related compounds involves multiple strategies, including O-methylation and Schmidt reactions, as demonstrated in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, a potent poly(ADP-ribose) synthetase inhibitor (Miyake et al., 2000). Another approach involves naphthoquinone monooxime as a key compound in synthesizing 12-methoxydihydrochelerythrine with anti-tumor activity (Watanabe et al., 2003).

Molecular Structure Analysis

The molecular structure of methoxyhydroquinone derivatives has been explored through various methods, including X-ray crystallography. For instance, the structure of 4-N,N-bis(4-methoxylphenyl)aniline substituted anthraquinone was elucidated, showing significant insights into its electronic configuration and optical properties (Xu et al., 2017).

Chemical Reactions and Properties

Methoxyhydroquinone undergoes various chemical reactions, including electrochemical oxidation in methanol, leading to the synthesis of benzoquinone derivatives with significant yields (Nematollahi & Golabi, 1996). Selective demethylation of methoxyanthraquinones has been achieved via aryloxydifluoroboron chelates, further illustrating the chemical versatility of methoxyhydroquinone derivatives (Preston et al., 1983).

Physical Properties Analysis

Studies on methoxyhydroquinone derivatives, such as 2-methyl-5-methoxy-1,4-benzoquinone, reveal insights into their physical properties, including crystalline structure and melting points, contributing to our understanding of their stability and solubility (Dwisari et al., 2019).

Chemical Properties Analysis

The chemical properties of methoxyhydroquinone and its derivatives are closely tied to their functional groups and molecular geometry. For instance, the presence of methoxy groups significantly influences the electron affinity and redox behavior of these compounds, as demonstrated in studies of ubiquinone analogues (Wraight et al., 2008).

Scientific Research Applications

4. Role in Photosynthesis

  • Application Summary: Quinones, including Methoxyhydroquinone, are electron carriers playing a role in photosynthesis .

5. Use as Vitamins

  • Application Summary: As vitamins, quinones represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .

6. Antioxidant Activity

  • Application Summary: Quinones, by their antioxidant activity, improve general health conditions .

7. Synthesis of Redox-Active Quinone

  • Application Summary: Methoxyhydroquinone (MHQ) is synthesized from a bio-based feedstock and used as a redox-active quinone .

8. Production of Polymers

  • Application Summary: Methoxyhydroquinone and its derivatives, vanillin and vanillic acid, can be used in the production of polymers, such as epoxy resins .

9. Production of Fragrances

  • Application Summary: The aromatic compounds vanillin and vanillic acid are important fragrances used in the food, beverage, cosmetic and pharmaceutical industries . Methoxyhydroquinone and its derivatives, vanillin and vanillic acid, can be used in the production of these fragrances .

Safety And Hazards

Methoxyhydroquinone may cause respiratory irritation . It is advised to be used only for research and not for human or veterinary use .

Future Directions

The identification of the genes involved in the metabolism of Methoxyhydroquinone unlocks new potential for engineering aromatic compound-producing fungal cell factories . The biological production of Methoxyhydroquinone from renewable resources through microbial fermentation has gained great attention owing to its high selectivity and environmentally friendly properties .

properties

IUPAC Name

2-methoxybenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQYHRQFABOIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231716
Record name Methoxyhydroquinone
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyhydroquinone

CAS RN

824-46-4
Record name 2-Methoxyhydroquinone
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Record name Methoxyhydroquinone
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Record name Methoxyhydroquinone
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Record name 2-methoxyhydroquinone
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Record name METHOXYHYDROQUINONE
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Synthesis routes and methods

Procedure details

A mixture of 1.00 g (7.10 mmol) of methoxyhydroquinone (3), 2.50 g (10.7 mmol) of silver oxide, and 1.20 g (8.50 mmol) of K2CO3 in 50 mL of benzene was stirred under argon at 25° C. for 3 h, the mixture was filtered through Celite, and washed with 5 mL of dichloromethane. The filtrate was concentrated to give 0.970 g (99% yield) of methoxybenzoquinone (6): 1H NMR d 6.72 (s, 2H), 5.95 (s, 1H), 3.84 (s, 3H). 13CNMR d 187.4, 181.6, 137.1, 134.4, 111.5, 107.6, 56.2. This material was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
W Schlemmer, P Nothdurft, A Petzold… - Angewandte Chemie …, 2020 - Wiley Online Library
We show the synthesis of a redox‐active quinone, 2‐methoxy‐1,4‐hydroquinone (MHQ), from a bio‐based feedstock and its suitability as electrolyte in aqueous redox flow batteries. We …
Number of citations: 47 onlinelibrary.wiley.com
S Béarnais‐Barbry, R Bonneau… - Photochemistry and …, 2001 - Wiley Online Library
The photoreactivity of methoxy‐p‐benzoquinone (MQ) and methoxyhydroquinone (MHQ) in dilute solution (10 −4 –10 −3 M) was studied using continuous irradiation and laser flash …
Number of citations: 15 onlinelibrary.wiley.com
Y Tao, A Fishman, WE Bentley, TK Wood - Journal of bacteriology, 2004 - Am Soc Microbiol
… membranes; 3-methoxycatechol and methoxyhydroquinone rapidly produced red spots on … that 3-methoxycatechol synthesis and methoxyhydroquinone synthesis were favored over 4-…
Number of citations: 80 journals.asm.org
X Yuan, JA Davis, PS Nico - Environmental science & technology, 2016 - ACS Publications
Despite the biogeochemical significance of the interactions between natural organic matter (NOM) and iron species, considerable uncertainty still remains as to the exact processes …
Number of citations: 38 pubs.acs.org
L Lesage-Meessen, M Haon, M Delattre… - Applied microbiology …, 1997 - Springer
… , but high levels of methoxyhydroquinone considerably limited the vanillin production . In order to by-pass partly the pathway leading to methoxyhydroquinone and thus to favour the …
Number of citations: 57 link.springer.com
RW Pero, CW Dence - Journal of Wood Chemistry and Technology, 1983 - Taylor & Francis
Methoxy-p-benzoquinone and methoxyhydroquinone were reacted with-hydrogen peroxide in the presence of either Na 5 DTPA/Mg 2+ or silicate/Mg 2+ stabilization systems. The …
Number of citations: 16 www.tandfonline.com
A Castellan, A Nourmamode, C Jaeger… - Nordic Pulp & Paper …, 1993 - degruyter.com
The photochemical behaviour of methoxyhydroquinone (A in scheme 1) and methoxy-p-benzoquinone (B). incorporated in solid 2-hydroxypropylcellulose films, was studied by UVNis …
Number of citations: 32 www.degruyter.com
RJM Lubbers, A Dilokpimol… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
… encoding novel enzymes, which function as methoxyhydroquinone 1,2-dioxygenase (mhdA) … the accumulation of vanillic acid and methoxyhydroquinone from guaiacyl lignin units and …
K Krisnangkura, MH Gold - Phytochemistry, 1979 - Elsevier
… Peroxidase also catalysed the oxidation of vanillyl alcohol to vanillin and vanillic acid; however, neither vanillyl alcohol nor vanillin appeared to give rise to methoxyhydroquinone …
Number of citations: 31 www.sciencedirect.com
I FORSSKAHL, J GUSTAFSSON… - Acta Chem. Scand …, 1981 - actachemscand.org
… quinones and the corresponding hydroquinones is a common reaction under weakly oxidative and reductive conditions, and so the photochemical behaviour of methoxyhydroquinone, 5…
Number of citations: 20 actachemscand.org

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